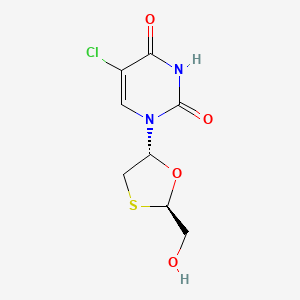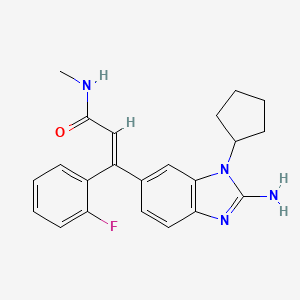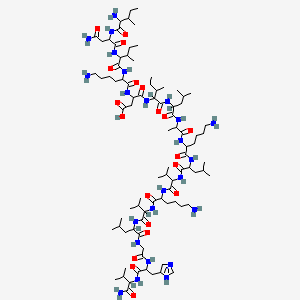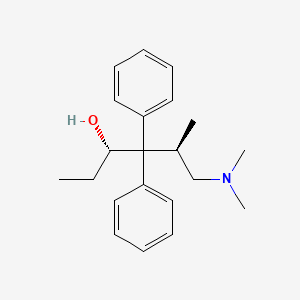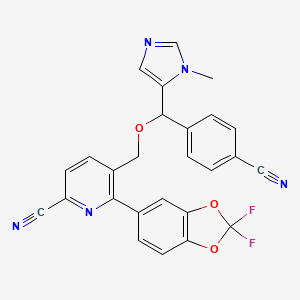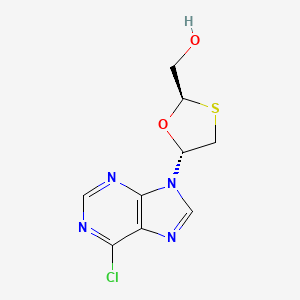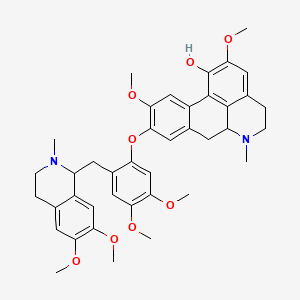
Thalictropine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalictropine can be synthesized through the oxidative coupling of tetrahydroisoquinoline units. One method involves the use of vanadium oxytrifluoride as an oxidizing agent . This reaction yields aporphine-proaporphine dimers, which include this compound, as separable diastereomers .
Industrial Production Methods: Extraction from these plants remains the primary source of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Thalictropine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Vanadium oxytrifluoride is commonly used for oxidative coupling.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions include various aporphine derivatives, which exhibit different pharmacological properties .
Applications De Recherche Scientifique
Mécanisme D'action
Thalictropine exerts its effects through various molecular targets and pathways. It has been shown to inhibit macromolecular biosynthesis, including DNA, RNA, and protein synthesis, by interfering with the incorporation of nucleotides . This mechanism is particularly relevant in its antitumor activity, where it suppresses the growth of cancer cells .
Comparaison Avec Des Composés Similaires
- Thalictrogamine
- Thalipine
- Pennsylvanine
- Pennsylvanamine
Comparison: Thalictropine is unique among its similar compounds due to its specific structural features and pharmacological activities. While other compounds like thalictrogamine and thalipine share similar aporphine-benzylisoquinoline structures, this compound’s distinct reactivity and biological effects set it apart .
Propriétés
Numéro CAS |
39032-60-5 |
|---|---|
Formule moléculaire |
C40H46N2O8 |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C40H46N2O8/c1-41-11-9-22-15-31(44-3)33(46-5)19-26(22)28(41)14-25-18-32(45-4)35(48-7)21-30(25)50-36-17-24-13-29-38-23(10-12-42(29)2)16-37(49-8)40(43)39(38)27(24)20-34(36)47-6/h15-21,28-29,43H,9-14H2,1-8H3 |
Clé InChI |
DRACRVAKPKYPSB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


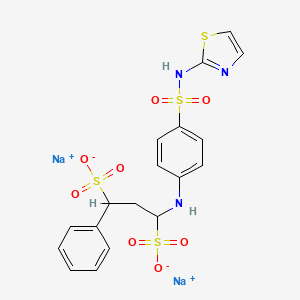
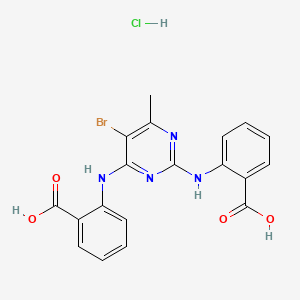
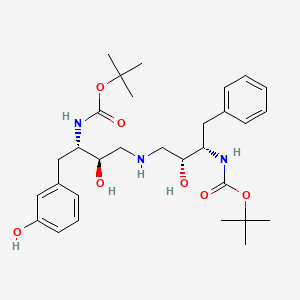
![13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784359.png)
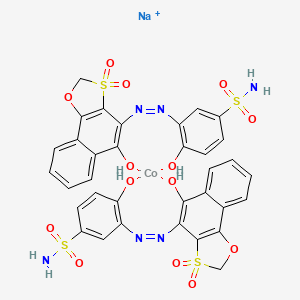
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
